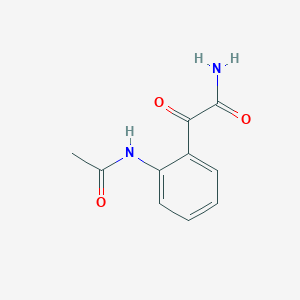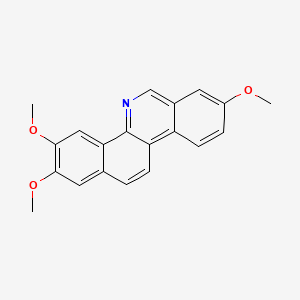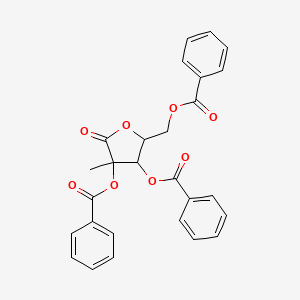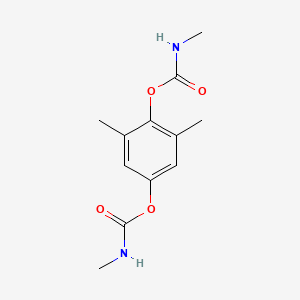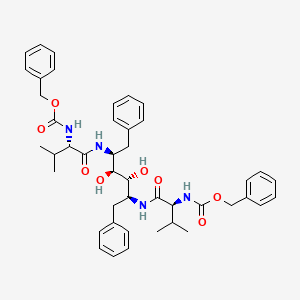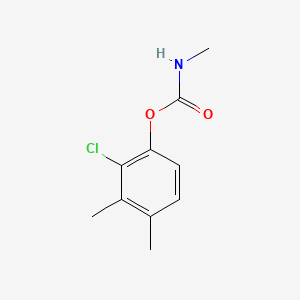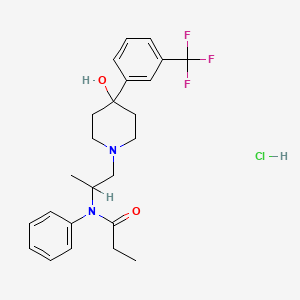
Propionanilide, N-(1-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-2-propyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionanilide, N-(1-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-2-propyl)-, hydrochloride is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-(1-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-2-propyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the trifluoromethyl group, and subsequent coupling with the propionanilide moiety. Common reagents used in these reactions include trifluoromethylating agents, piperidine derivatives, and aniline derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Propionanilide, N-(1-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-2-propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
Propionanilide, N-(1-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-2-propyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propionanilide, N-(1-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-2-propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group and piperidine ring play crucial roles in determining the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-Fluoro-4-[4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino]butyrophenone hydrochloride
- 1-(4-Fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-ium-1-yl]butan-1-one chloride
Uniqueness
Propionanilide, N-(1-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-2-propyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperidine ring contributes to its binding interactions with molecular targets.
Propriétés
Numéro CAS |
102504-46-1 |
|---|---|
Formule moléculaire |
C24H30ClF3N2O2 |
Poids moléculaire |
471.0 g/mol |
Nom IUPAC |
N-[1-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]propan-2-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C24H29F3N2O2.ClH/c1-3-22(30)29(21-10-5-4-6-11-21)18(2)17-28-14-12-23(31,13-15-28)19-8-7-9-20(16-19)24(25,26)27;/h4-11,16,18,31H,3,12-15,17H2,1-2H3;1H |
Clé InChI |
YVQHEGJCQAWRJE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=CC=C1)C(C)CN2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)
